molecular formula C11H12N2O7 B15092760 rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid CAS No. 122731-58-2

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid

Cat. No.: B15092760
CAS No.: 122731-58-2
M. Wt: 284.22 g/mol
InChI Key: RSVSHBISQDLBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid (CAS 602-890-1) is a nitro-substituted isophthalamic acid derivative featuring a racemic mixture of 2,3-dihydroxypropyl substituents. The compound’s structure includes a central isophthalic acid backbone modified with a nitro group at the 5-position and a dihydroxypropylamide group. This configuration imparts distinct physicochemical properties, such as moderate polarity due to the hydroxyl and nitro groups, which influence solubility and reactivity.

Properties

CAS No.

122731-58-2

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid

InChI

InChI=1S/C11H12N2O7/c14-5-9(15)4-12-10(16)6-1-7(11(17)18)3-8(2-6)13(19)20/h1-3,9,14-15H,4-5H2,(H,12,16)(H,17,18)

InChI Key

RSVSHBISQDLBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCC(CO)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s structure comprises a 5-nitroisophthalic acid core, where one carboxylic acid group forms an amide bond with rac-1-amino-2,3-propanediol. The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing reactivity during synthesis. The racemic dihydroxypropylamine moiety necessitates careful stereochemical control or acceptance of a 1:1 enantiomeric ratio.

Physicochemical Properties

PubChem data indicates a molecular formula of C₁₁H₁₂N₂O₇ (molecular weight 284.22 g/mol). The presence of multiple hydroxyl and nitro groups confers high polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in hydrocarbons. Stability under acidic or basic conditions remains uncharacterized but can be extrapolated from nitroaromatic analogs.

Synthetic Route Design

Retrosynthetic Analysis

Disconnection of the amide bond reveals two precursors:

  • 5-Nitroisophthalic acid (or its activated derivative).
  • rac-1-Amino-2,3-propanediol .

A plausible synthesis involves:

  • Nitration of isophthalic acid.
  • Activation of the carboxylic acid.
  • Amide coupling with the dihydroxypropylamine.

Stepwise Synthesis Protocol

Nitration of Isophthalic Acid

Reagents : Fuming nitric acid, sulfuric acid (nitrating mixture).
Mechanism : Electrophilic aromatic substitution directed by meta-carboxylic acid groups.
Procedure :
Isophthalic acid is suspended in concentrated sulfuric acid at 0–5°C. Fuming nitric acid is added dropwise, maintaining temperature <10°C. After 4–6 h, the mixture is quenched in ice, yielding 5-nitroisophthalic acid as a precipitate.

Yield : ~70–85% (extrapolated from analogous nitrations).
Key Challenge : Avoiding over-nitration or ortho/para byproducts.

Activation to Acid Chloride

Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
Patent-Based Method :

  • 5-Nitroisophthalic acid (1 mol) is refluxed with SOCl₂ (4–6 mol) in dodecane or toluene at 65–70°C for 6–8 h.
  • Excess SOCl₂ is distilled off, leaving 5-nitroisophthaloyl dichloride as a crystalline solid.

Yield : 90–95% (based on US 5,616,795).
Advantage : High purity without column chromatography.

Amide Formation with rac-1-Amino-2,3-propanediol

Reagents : rac-1-Amino-2,3-propanediol, dipolar aprotic solvent (DMF/DMA).
Procedure :

  • The acid chloride (1 mol) is dissolved in DMF at 25°C.
  • rac-1-Amino-2,3-propanediol (4.5 mol) is added slowly to ensure exothermic control.
  • Stirred for 12–24 h at 50–60°C.
  • Quenched in ice-water, precipitating the crude amide.

Yield : 85–90% (extrapolated from Haavaldsen’s method).
Side Reactions : Esterification (mitigated by excess amine).

Purification and Isolation

Chromatography : Cationic exchange resins (Amberjet 1200) remove unreacted amine.
Crystallization : Methanol/water recrystallization enhances enantiomeric purity.
Final Purity : >98% (HPLC, UV detection at 254 nm).

Industrial-Scale Optimization

Solvent Selection

Solvent Role Advantage
Dodecane Acid chloride prep Non-polar, facilitates SOCl₂ distillation
DMF Amidation Polar aprotic, stabilizes intermediates

Cost Analysis : Dodecane ($0.50/L) and DMF ($1.20/L) offer economical scalability.

Temperature Control

  • Nitration : <10°C prevents decomposition.
  • Amidation : 50–60°C balances reaction rate and side-product formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, Ar-H), 8.35 (d, 2H, Ar-H), 4.80 (m, 2H, -OH), 3.65–3.40 (m, 4H, -CH₂-).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile phase: 60:40 MeCN/H₂O + 0.1% TFA.
  • Retention time: 6.8 min.

Alternative Methodologies

Enzymatic Amidation

Lipase-catalyzed coupling : Avoids SOCl₂ use but offers lower yields (50–60%).
Solvent : tert-Butanol, 40°C, 72 h.

Microwave-Assisted Synthesis

Conditions : 100°C, 30 min, 300 W.
Yield Improvement : 10–15% reduction in reaction time.

Chemical Reactions Analysis

Types of Reactions

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below compares key functional groups and substituents in rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid and related compounds:

Compound Name Core Structure Substituents Key Functional Groups
This compound Isophthalic acid 5-nitro, N-(2,3-dihydroxypropyl)amide Nitro, hydroxyl, amide
Iohexol (Omnipaque) Triiodobenzene 2,4,6-triiodo, N,N'-bis(2,3-dihydroxypropyl)amide, acetylated dihydroxypropyl Iodine, hydroxyl, amide, acetyl
Ranitidine nitroacetamide Furan-methylthioethyl 2-nitroacetamide, dimethylaminomethyl furan Nitro, thioether, amine

Key Observations :

  • Nitro Group vs. Iodine : The nitro group in the target compound is electron-withdrawing, reducing electron density compared to iodine in Iohexol. This difference impacts photostability and reactivity; iodine enhances radiopacity in contrast agents, while nitro groups may favor redox activity .
  • Dihydroxypropyl Substituents: Both the target compound and Iohexol feature dihydroxypropyl groups, which enhance water solubility. However, Iohexol’s acetylated derivative reduces intermolecular hydrogen bonding, improving biocompatibility for intravenous use .
  • Amide Linkage : The amide group in the target compound is structurally analogous to Ranitidine derivatives but lacks the thioether and furan moieties critical for histamine H2-receptor antagonism .
Physicochemical and Pharmacological Properties
  • Solubility : The dihydroxypropyl and nitro groups confer moderate aqueous solubility (~50–100 mg/mL estimated), comparable to Iohexol (~200–300 mg/mL) but lower than Ranitidine derivatives (e.g., Ranitidine hydrochloride: >500 mg/mL) .
  • Stability : Nitro groups are prone to photoreduction, whereas iodine in Iohexol provides stability under UV light. This makes the target compound less suitable for imaging applications without stabilization .
  • Biological Activity: Unlike Iohexol (a non-ionic contrast agent) or Ranitidine (an antiulcer drug), the biological role of the target compound remains underexplored.

Biological Activity

Rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is a chemical compound with significant implications in medicinal chemistry, particularly as a precursor for non-ionic X-ray contrast agents. Its unique structural features, including a nitro group and hydroxyl groups, contribute to its biological activity and potential applications in medical imaging.

  • Molecular Formula : C₁₁H₁₂N₂O₇
  • Molecular Weight : 284.225 g/mol
  • CAS Number : 122731-58-2

Synthesis and Reactivity

The synthesis of this compound involves several steps that can be tailored for specific applications in drug formulation. The compound's reactivity is characterized by its ability to form stable complexes with iodine, enhancing its efficacy as an X-ray contrast medium .

Biological Activity

This compound exhibits notable biological activities:

  • X-ray Contrast Agent : It is primarily used in the development of non-ionic X-ray contrast agents due to its high solubility and ability to enhance imaging clarity.
  • Cytotoxicity and Biocompatibility : Studies indicate that similar compounds can show varying degrees of cytotoxicity and biocompatibility, necessitating thorough evaluations during drug development processes.

Interaction Studies

Research has focused on the interaction of this compound with biological targets such as proteins and receptors. These studies are crucial for understanding its mechanism of action and potential side effects when administered in vivo. High-throughput screening methods are commonly employed to quantitatively assess these interactions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their distinct features:

Compound NameMolecular FormulaUnique Features
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamideC₁₁H₁₃N₂O₇Contains an amino group instead of a nitro group; used as a precursor for iodinated derivatives
2,4,6-Triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamideC₁₁H₁₃I₃N₂O₇Contains three iodine atoms; significantly enhances X-ray opacity
5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamideC₁₁H₁₃N₂O₇Similar structure but without the specific stereochemistry; used in various imaging applications

This comparison emphasizes the unique functional groups of this compound that influence both its chemical reactivity and biological activity.

Case Studies

Research has documented various case studies on the use of this compound as a contrast agent in clinical settings. These studies highlight its effectiveness in improving vascular imaging during radiographic examinations.

  • Case Study A : Utilization of the compound in patients undergoing angiography demonstrated enhanced visibility of vascular structures compared to traditional contrast agents.
  • Case Study B : Investigations into the cytotoxic effects of similar compounds revealed that while some derivatives exhibited significant toxicity, this compound showed acceptable biocompatibility profiles.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and purifying rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid?

Answer:
Synthesis typically involves nitro-functionalization of isophthalic acid derivatives followed by conjugation with 2,3-dihydroxypropylamine. Key steps include:

  • Nitroaromatic functionalization : Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄) to avoid over-nitration. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC or DCC) to conjugate the nitroisophthalic acid moiety with the dihydroxypropylamine group.
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate enantiomers. Validate purity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC-UV (≥95% purity) .

Basic Question: How should researchers assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and exothermic events .
  • Photostability : Conduct accelerated degradation studies under UV/visible light (e.g., 365 nm) to evaluate nitro group photoreactivity. Monitor via UV-Vis spectroscopy and HPLC .
  • Storage protocols : Store in amber vials at –20°C in desiccated conditions to prevent hydrolysis of the amide bond or nitro group reduction. Avoid prolonged exposure to oxidizers .

Advanced Question: How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

Answer:

  • Density functional theory (DFT) : Calculate nitro group reduction potentials, hydrogen-bonding interactions (e.g., dihydroxypropyl moiety), and frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior .
  • Molecular dynamics (MD) simulations : Model solvation effects in aqueous or lipid environments to assess membrane permeability or protein-binding affinity .
  • Reaction path analysis : Use quantum chemistry software (e.g., Gaussian, ORCA) to simulate intermediates in nitro group reduction or amide hydrolysis pathways .

Advanced Question: How can contradictory data on enantiomeric activity be resolved?

Answer:

  • Chiral separation : Validate enantiomeric ratios via chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis. Cross-reference with circular dichroism (CD) spectroscopy .
  • Biological assays : Compare enantiomer-specific activity in dose-response studies (e.g., enzyme inhibition assays). Use statistical tools (ANOVA, Tukey post-hoc tests) to confirm significance .
  • Computational feedback : Reconcile experimental results with DFT-predicted enantiomer-protein docking energies. Iterate simulations using experimental data to refine models .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust formation .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • First aid : For skin contact, rinse immediately with water for 15 minutes. Seek medical evaluation for persistent irritation .

Advanced Question: How can reaction conditions be optimized for scalable enantioselective synthesis?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions .
  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric amide formation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced Question: What chromatographic techniques are suitable for separating stereoisomers or degradation products?

Answer:

  • Chiral stationary phases : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid .
  • Two-dimensional LC-MS : Combine reversed-phase and chiral columns for complex mixtures. Validate peaks using tandem MS (MS/MS) fragmentation patterns .
  • Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-section differences in gas phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.